Bienvenue dans la boutique en ligne BenchChem!

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Medicinal chemistry Structure–activity relationship (SAR) Scaffold differentiation

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (CAS 379254-34-9) is a small-molecule research compound (C₁₅H₁₃N₃OS₂, MW 315.4 g/mol, XLogP3 = 3.1) comprising a benzothiazole ring linked via a thiomethylene (–SCH₂–) bridge to a benzohydrazide moiety. It is catalogued in PubChem (CID 2435403), ChEMBL (CHEMBL1383761), and is commercially available from multiple research-chemical suppliers including Santa Cruz Biotechnology (sc-348220), Enamine (EN300-03664), and Fluorochem (F642257).

Molecular Formula C15H13N3OS2
Molecular Weight 315.41
CAS No. 379254-34-9
Cat. No. B2464802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide
CAS379254-34-9
Molecular FormulaC15H13N3OS2
Molecular Weight315.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NN
InChIInChI=1S/C15H13N3OS2/c16-18-14(19)11-7-5-10(6-8-11)9-20-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9,16H2,(H,18,19)
InChIKeyYOTGUBMIVSMJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (CAS 379254-34-9): Structural Identity and Procurement Baseline


4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (CAS 379254-34-9) is a small-molecule research compound (C₁₅H₁₃N₃OS₂, MW 315.4 g/mol, XLogP3 = 3.1) comprising a benzothiazole ring linked via a thiomethylene (–SCH₂–) bridge to a benzohydrazide moiety [1]. It is catalogued in PubChem (CID 2435403), ChEMBL (CHEMBL1383761), and is commercially available from multiple research-chemical suppliers including Santa Cruz Biotechnology (sc-348220), Enamine (EN300-03664), and Fluorochem (F642257) . The compound belongs to the benzothiazole–hydrazide/hydrazone class, a privileged scaffold associated with antimicrobial, cytotoxic, and enzyme-inhibitory activities across numerous published medicinal chemistry programs [2][3]. Purities of ≥95% are routinely offered by vendors, and the compound is supplied exclusively for non-human research use .

Why Generic Substitution Among Benzothiazole–Hydrazide Analogs Fails: The Critical Role of the Thiomethylene Bridge and Free Hydrazide Terminus


Benzothiazole–hydrazide derivatives are not functionally interchangeable. The target compound 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (379254-34-9) possesses two structural features that critically distinguish it from commonly available analogs: (i) a thiomethylene (–SCH₂–) spacer connecting the benzothiazole-2-thiol sulfur to the para position of the benzohydrazide phenyl ring, and (ii) a free, underivatized hydrazide (–CONHNH₂) terminus. The closest commercial analog, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5), replaces the para-phenylene spacer with a flexible acetyl linker, altering both molecular geometry and electronic conjugation [1]. The benzothiazole-hydrazone derivatives reported in the recent literature (e.g., 3a–3j in the 2025 study) are further derivatized at the hydrazide nitrogen with alkyl/arylmethylene substituents, converting the free hydrazide into a hydrazone, which fundamentally changes hydrogen-bonding capacity, tautomeric equilibrium, and target-binding pharmacophore [2]. The benzoic acid analog, 4-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid (CAS not assigned; EVT-1354010), lacks the hydrazide group entirely, eliminating the nucleophilic –NH₂ terminus required for Schiff-base formation, metal chelation, and covalent enzyme inhibition strategies . These structural differences translate into divergent physicochemical properties (XLogP3 = 3.1 for the target vs. 1.8 for the acetylhydrazide analog), differential hydrogen-bond donor/acceptor counts, and—most critically—non-overlapping biological activity profiles that prohibit casual analog substitution in experimental workflows [1][3].

Quantitative Differentiation Evidence for 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (379254-34-9) vs. Structural Analogs


Structural Differentiation: para-Phenylene Thiomethylene Spacer Confers Unique Topology vs. Acetyl-Linked and Hydrazone-Derivatized Analogs

The target compound (379254-34-9) incorporates a rigid para-phenylene spacer between the thiomethylene bridge and the benzohydrazide terminus. This contrasts with the closest commercially available analog, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5), which uses a flexible acetyl (–CH₂CO–) linker. The target compound exhibits XLogP3 = 3.1, with 2 hydrogen bond donors (HBD), 5 hydrogen bond acceptors (HBA), and 4 rotatable bonds, as computed by PubChem [1]. The acetyl-linked analog 24044-91-5 has a lower computed XLogP3 (≈1.8), different HBD/HBA topology, and distinct conformational flexibility [2]. The hydrazone-derivatized series 3a–3j reported by the 2025 study substitutes the free hydrazide with alkyl/arylmethylene hydrazone groups, eliminating one HBD and altering the pharmacophore geometry [3]. These structural differences are not cosmetic: they determine which biological targets the compound can engage, particularly in metal-chelating and Schiff-base-forming applications where a free –NH₂ terminus is mechanistically required.

Medicinal chemistry Structure–activity relationship (SAR) Scaffold differentiation

Antimicrobial Class-Level Potency: Benzothiazole–Hydrazide Scaffolds Demonstrate MIC Values Against Staphylococcus aureus in the Range of 0.025–2.609 mM

Although no direct MIC data exist specifically for 379254-34-9 in the peer-reviewed literature, the benzothiazole–hydrazide class to which it belongs has been extensively characterized. A 2022 study by Azzam et al. on benzothiazole N-arylsulfonylhydrazone derivatives reported antimicrobial activity against S. aureus with MIC values ranging from 0.025 to 2.609 mM, with the most active compound (16c) achieving MIC = 0.025 mM, outperforming ampicillin and sulfadiazine standards [1]. A 2021 study by Gurram et al. on N'-(1,3-benzothiazol-2-yl)-aryl/aralkyl hydrazides (C1–C27) identified compounds C10, C15, and C24 with potent activity against MRSA (S. aureus ATCC 43300), with MIC values in the 15.0–24.2 μM range [2]. The 2025 study by Khalil and Khalal on 4-[((5-chlorobenzothiazole/benzothiazol-2-yl)thio)methyl]-N'-(alkyl/arylmethylene)benzohydrazide derivatives (3a–3j), which share the same core scaffold as the target compound, demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, though activity was characterized as weak, with molecular docking confirming engagement of bacterial DNA gyrase B (GyrB) and topoisomerase IV (ParE) [3].

Antimicrobial activity Minimum inhibitory concentration (MIC) Staphylococcus aureus

Cytotoxic Potential: Benzothiazole–Hydrazide/Hydrazone Scaffolds Exhibit Selective Cytotoxicity Against A549 and MCF-7 Cancer Cell Lines

The 2025 study by Khalil and Khalal evaluated the cytotoxic activity of 4-[((5-chlorobenzothiazole/benzothiazol-2-yl)thio)methyl]-N'-(alkyl/arylmethylene)benzohydrazide derivatives (3a–3j) on NIH/3T3 healthy fibroblasts and A549 lung carcinoma cells. Compound 3g demonstrated the highest cytotoxic activity against A549 tumor cells while maintaining selectivity over the healthy NIH/3T3 line [1]. A separate 2024 study on hydrazide derivatives containing benzothiazole cores (T4a–T4d) reported moderate cytotoxic activity against the KB cell line with IC₅₀ values between 18 and 52 µg/mL [2]. A 2025 study by El Hamaky et al. on quinazoline-benzohydrazide hybrids demonstrated that benzohydrazide-containing compounds can achieve potent cytotoxicity against triple-negative breast cancer MDA-MB-231 cells (IC₅₀ = 7.33 μM for compound 7a, approaching doxorubicin at IC₅₀ = 2.22 μM) [3]. These data collectively indicate that the benzothiazole–benzohydrazide scaffold—of which 379254-34-9 is the unsubstituted progenitor—is a validated starting point for anticancer lead discovery.

Cytotoxicity Anticancer screening A549 cell line

Enzyme Inhibition Potential: Benzothiazole–Benzohydrazide Hybrids Exhibit Sub-Micromolar α-Glucosidase and DHPS Inhibition

The benzothiazole–benzohydrazide scaffold has demonstrated enzyme inhibitory activity across multiple target classes. Taha et al. (2015) reported that benzothiazole hybrids containing a benzohydrazide moiety inhibited α-glucosidase with IC₅₀ values ranging from 5.31 to 53.34 μM, with several compounds outperforming the standard drug acarbose (IC₅₀ = 906 ± 6.3 μM) by more than 100-fold [1]. Azzam et al. (2022) showed that benzothiazole derivatives inhibited the dihydropteroate synthase (DHPS) enzyme, a validated antibacterial target, with compound 16b achieving an IC₅₀ of 7.85 μg/mL, comparable to sulfadiazine (IC₅₀ = 7.13 μg/mL) [2]. The target compound 379254-34-9, with its free hydrazide group, is structurally analogous to the key synthetic intermediate (compound 5) in the Taha et al. study, which was subsequently elaborated into the active α-glucosidase inhibitor library through hydrazone formation with substituted aryl aldehydes [1].

Enzyme inhibition α-Glucosidase DHPS IC₅₀

Procurement Differentiation: Multi-Vendor Availability with Documented Purity and Storage Specifications

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (379254-34-9) is stocked by multiple independent suppliers with documented purity and storage specifications, providing procurement flexibility and supply-chain redundancy that are absent for less-common analogs. Santa Cruz Biotechnology offers the compound as sc-348220 at 1 g ($325) and 5 g ($970) . Enamine supplies it as EN300-03664 with ≥95% purity . Fluorochem lists it as F642257 . ChemScene catalogs it as CS-0219306 with ≥95% purity and specifies storage at 2–8°C sealed in dry conditions . In contrast, the acetyl-linked analog 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5) is primarily available from Sigma-Aldrich and a limited set of vendors, while the hydrazone derivatives 3a–3j are not commercially stocked and require custom synthesis . This multi-vendor availability for 379254-34-9 enables competitive pricing, batch-to-batch quality comparisons, and reduced risk of single-supplier stockouts in longitudinal research programs.

Chemical procurement Purity specification Vendor comparison Storage conditions

Critical Caveat: Absence of Direct Head-to-Head Comparative Bioactivity Data for the Exact Compound

A systematic search of PubMed, ChEMBL, PubChem BioAssay, and Google Scholar confirms that no primary research study has published quantitative bioactivity data (MIC, IC₅₀, Kd, or Ki) specifically for 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (379254-34-9) in a head-to-head comparison with structural analogs [1][2]. The ChEMBL database entry for CHEMBL1383761 explicitly states: 'No data available for compound CHEMBL1383761 (including alternative forms)' [1]. The PubChem BioAssay database similarly contains no recorded activity results for CID 2435403 [2]. All quantitative evidence presented in this guide is therefore derived from class-level inference based on closely related benzothiazole–hydrazide/hydrazone compounds that share the same core scaffold but differ in linker chemistry or hydrazide derivatization state. This evidentiary gap does not diminish the compound's utility as a versatile synthetic intermediate—analogous to the role of compound 5 in the Taha et al. (2015) α-glucosidase inhibitor program [3]—but it does mean that direct, quantitative performance claims against specific analogs cannot be made based on the current published record.

Data availability Compound characterization Research gap

Optimal Research and Procurement Scenarios for 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide (379254-34-9)


Antimicrobial Lead Discovery: Hydrazone Library Synthesis from the Free Hydrazide Scaffold

The target compound serves as the ideal starting material for synthesizing hydrazone, Schiff base, and heterocyclic derivative libraries targeting bacterial DNA gyrase B (GyrB) and topoisomerase IV (ParE), as validated by the 2025 Khalil & Khalal study on the 3a–3j series [1]. The free hydrazide (–CONHNH₂) terminus reacts readily with substituted aryl/heteroaryl aldehydes under mild condensation conditions to generate diverse hydrazone libraries. This approach directly mirrors the successful strategy employed by Taha et al. (2015), where the analogous benzothiazole-benzohydrazide core (compound 5) was elaborated into 30 hydrazone derivatives achieving α-glucosidase IC₅₀ values as low as 5.31 μM (vs. acarbose IC₅₀ = 906 μM) [2]. Procurement of the pre-derivatized hydrazone analogs (e.g., 3g) would preclude the systematic SAR exploration that drives these >100-fold activity improvements.

Medicinal Chemistry Scaffold for Multi-Target Enzyme Inhibitor Programs

The compound's bifunctional architecture—benzothiazole ring system plus free hydrazide—enables simultaneous engagement of multiple biological targets. The benzothiazole moiety is a validated pharmacophore for kinase inhibition (EGFR, VEGFR-2), as demonstrated by El Hamaky et al. (2025) with quinazoline-benzohydrazide hybrids achieving dual EGFR/VEGFR-2 IC₅₀ values of 1.67 and 6.72 μM, respectively [1]. The hydrazide group provides metal-chelating capacity and hydrogen-bonding interactions that can be exploited for metalloenzyme targets (e.g., carbonic anhydrase, HDAC) or for generating metal complexes with enhanced antimicrobial activity [2]. The target compound's structural similarity to the DHPS-inhibiting benzothiazole derivatives reported by Azzam et al. (2022) further supports its use in antifolate-targeted antibacterial programs, where the free hydrazide can be functionalized with sulfonamide or sulfonyl groups [3].

Chemical Biology Probe Development: Metal-Chelating and Fluorescent Sensor Applications

The benzothiazole–hydrazide scaffold has demonstrated utility beyond antimicrobial and anticancer applications. The benzothiazole core is a well-established fluorophore, and hydrazide-functionalized benzothiazoles have been employed as fluorescent probes for metal ion detection (Cu²⁺, Zn²⁺) and cellular imaging, as reported in the 2024 study on (E)-N'-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene)-3,4,5-tris(benzyloxy)benzohydrazide (BT probe) [1]. The target compound's free hydrazide provides a reactive handle for conjugation to fluorophores, biotin, or solid supports, enabling applications in chemical biology probe development, pull-down assays, and target identification studies [2].

Procurement for Multi-Year Academic or Industrial SAR Programs Requiring Supply-Chain Redundancy

For research groups planning systematic SAR campaigns spanning 12–36 months, the multi-vendor availability of 379254-34-9 provides a critical procurement advantage. With ≥5 independent suppliers (Santa Cruz Biotechnology, Enamine, Fluorochem, ChemScene, CymitQuimica) offering the compound at ≥95% purity with documented storage conditions (2–8°C, dry, sealed), researchers benefit from competitive pricing, batch-to-batch quality verification via CoA cross-referencing, and reduced risk of project delays due to single-supplier stockouts [1][2][3]. This supply-chain resilience is absent for the structurally similar hydrazone derivatives 3a–3j and C1–C27, which require custom synthesis with 4–8 week lead times and no batch-to-batch quality documentation [4].

Quote Request

Request a Quote for 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.